molecular formula C9H12BrN3O B8146149 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide

Cat. No.: B8146149
M. Wt: 258.12 g/mol
InChI Key: UMRURHCCPQIAKX-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with bromine (position 5), a dimethylamino group (position 6), a methyl group (position 4), and a carboxamide moiety (position 3). The carboxamide group enables hydrogen bonding, making it relevant in medicinal chemistry for target binding .

Properties

IUPAC Name

5-bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-5-6(8(11)14)4-12-9(7(5)10)13(2)3/h4H,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRURHCCPQIAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)N)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe carboxamide group is then introduced via amidation reactions using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex molecules. It can participate in various coupling reactions, including Suzuki cross-coupling, which allows for the formation of novel pyridine-based derivatives with diverse functional groups. This capability is crucial for developing new materials and pharmaceuticals .

Synthetic Routes
The synthesis typically involves bromination of 6-(dimethylamino)-4-methylpyridine-3-carboxamide using bromine in solvents like dichloromethane or acetonitrile under controlled conditions. This method ensures high yields while minimizing side reactions.

Enzyme Inhibition and Receptor Binding
The unique brominated structure of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide allows it to interact with biological targets effectively. Studies indicate that it can act as an enzyme inhibitor, particularly against nicotinamide phosphoribosyltransferase (NAMPT), which is involved in NAD+ biosynthesis. Inhibition of this enzyme may influence various metabolic processes within cells.

Antimicrobial Properties
Research has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) have been reported as low as 0.0048 mg/mL against Staphylococcus aureus, indicating strong inhibition potential. This suggests that derivatives of this compound could be developed into effective antimicrobial agents.

PathogenMIC (mg/mL)Activity
E. coli0.0195Strong inhibition
S. aureus0.0048Strong inhibition
C. albicans0.039Moderate inhibition

Therapeutic Applications

Potential Anti-Cancer Agent
The compound's interactions with cellular pathways suggest potential applications in cancer therapy. Its derivatives have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . For instance, compounds similar to this compound have shown promise in treating various types of cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma .

Neurological Disorders
Given the structural similarities to known neurological drugs, this compound may also have applications in treating cognitive disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter pathways could lead to new therapeutic strategies .

Industrial Applications

Material Science
In the industrial sector, the compound has potential uses in developing new materials with enhanced properties, such as stability and reactivity. Its unique chemical characteristics make it suitable for applications in coatings, plastics, and other advanced materials.

Case Studies

  • Antibacterial Screening Study : A comprehensive evaluation of various pyridine derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
  • Enzyme Inhibition Research : Investigations into its role as an NAMPT inhibitor revealed its capacity to modulate NAD+ levels significantly, suggesting a pathway for therapeutic intervention in metabolic disorders associated with cancer and other diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Compound Name Substituents (Positions) Functional Groups Molecular Weight Potential Applications References
5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide Br (5), N(CH₃)₂ (6), CH₃ (4) Carboxamide (3) ~256.1 (estimated) Drug development, agrochemicals
5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile Br (5), N(CH₃)₂ (6), CH₃ (4) Carbonitrile (3) 240.10 Synthetic intermediate
4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide Br (phenyl), CN (5), S (6) Thioxo, carboxamide Not provided Not specified (likely medicinal)
5-Bromo-6-chloro-4-methylpyridin-3-amine Br (5), Cl (6), CH₃ (4) Amine (3) ~221.5 Agrochemicals
4-Bromo-6-methyl-3-pyridinecarboxylic acid Br (4), CH₃ (6) Carboxylic acid (3) 216.04 Pharmaceutical synthesis
Key Observations:
  • Electron Effects: The dimethylamino group (electron-donating) in the target compound contrasts with electron-withdrawing groups like cyano () or carboxylic acid (), altering ring reactivity .
  • Solubility: Carboxamide and dimethylamino groups enhance solubility in polar aprotic solvents compared to carboxylic acids, which may form salts .
  • Biological Activity : Thioxo groups () may confer redox activity, while carboxamides (target compound) favor protein binding via hydrogen bonds .

Research Findings and Data

Stability and Handling

  • The target compound’s bromine and carboxamide groups necessitate careful storage (dry, inert atmosphere) to prevent hydrolysis or decomposition .
  • Thioxo-containing analogs () may require protection from oxidizing agents due to sulfur’s redox sensitivity .

Toxicity and Environmental Impact

  • Brominated pyridines (e.g., target compound) may exhibit moderate environmental persistence, similar to bromacil (), requiring controlled disposal .

Biological Activity

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine core with a dimethylamino group and a carboxamide functional group. These structural elements contribute to its reactivity and interaction with biological targets. The presence of the bromine atom allows for unique interactions through halogen bonding, which can enhance binding affinity to various enzymes and receptors.

The biological activity of this compound primarily involves enzyme inhibition. Its mechanism is thought to include:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target enzymes, influencing their activity.
  • π-Stacking Interactions : The aromatic structure allows for π-stacking interactions that can stabilize binding to biological targets.
  • Electrophilic Reactivity : The dimethylamino group may act as an electron donor, enhancing the compound's reactivity towards electrophiles.

Biological Activity

  • Enzyme Inhibition :
    • Studies indicate that pyridine derivatives, including this compound, exhibit inhibitory effects on various enzymes. Specific targets depend on the compound's structure and the biological context.
    • Computational studies have suggested significant binding affinities towards certain receptors or enzymes, indicating potential for pharmacological applications.
  • Antimicrobial Activity :
    • Research has shown that related pyridine compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyridine have demonstrated varying degrees of efficacy against resistant strains, highlighting the potential of this compound in treating infections .
  • Anticancer Potential :
    • The compound's ability to disrupt cellular processes may extend to cancer treatment. Similar compounds have been shown to induce multipolar mitotic spindles in cancer cells, leading to cell death through aberrant division . This suggests a possible role for this compound in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionSignificant binding to various enzymes
AntimicrobialEffective against resistant bacterial strains
AnticancerInduction of multipolar mitotic spindles

Case Study: Enzyme Inhibition

A study utilizing high-throughput screening identified that similar compounds effectively inhibited HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. The inhibitors induced multipolarity in centrosome-amplified cells, suggesting that this compound could exhibit similar effects through its structural properties .

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